Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Description
This compound is a steroidal sodium sulfate derivative characterized by a cyclopenta[a]phenanthrene core—a structural motif common in steroids and bile acids. Key features include:
- Substituents: A 6-ethyl group, 3,7-dihydroxy moieties, and a sodium sulfate ester linked via a butyl chain at position 15.
- Stereochemistry: The molecule has multiple chiral centers (3R, 5S, 6R, etc.), critical for its conformational stability and biological interactions.
- Physicochemical properties: The sulfate group enhances water solubility, while the steroidal backbone contributes to lipophilicity .
Properties
IUPAC Name |
sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHUPIUUZFFK-PMWRKVJASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfation Using Sulfur Trioxide Complexes
The most widely adopted method for steroid sulfation involves reacting the alcohol moiety with a sulfur trioxide (SO₃) complex. For the target compound, the C17 butyl hydroxyl group is sulfated using a pyridine-SO₃ complex in dimethylformamide (DMF). This approach, validated for analogous steroid sulfates, proceeds under mild conditions (room temperature, 72 hours) to minimize side reactions. The reaction equilibrium favors sulfation of aliphatic hydroxyl groups over aromatic ones, ensuring regioselectivity for the butyl chain.
Reaction Conditions
- Reagent: Pyridine-SO₃ complex (38 equivalents per hydroxyl group).
- Solvent: Anhydrous DMF.
- Time: 72 hours.
- Yield: ~85–90% (based on similar syntheses).
Post-sulfation, the crude product is neutralized with sodium hydroxide to form the sodium salt. Excess reagents are removed via SPE using C18 cartridges, as described in studies optimizing steroid sulfate purification.
Fusion Method with Triethylamine-Sulfur Trioxide
An alternative method employs fusion of the steroid alcohol with triethylamine-sulfur trioxide (Et₃N·SO₃). This technique, historically used for steroid sulfates, involves heating the mixture to 80–100°C for 1–2 hours. While efficient, this method risks thermal degradation of the steroid nucleus and requires precise temperature control. Comparative studies show lower yields (~70%) compared to SO₃-pyridine complexes.
Purification and Isolation
Solid-Phase Extraction (SPE)
SPE with C18 cartridges effectively isolates the sodium sulfate salt from reaction byproducts. The protocol involves:
Crystallization Techniques
Crystallization from acetone-water mixtures (4:1 v/v) yields crystalline sodium sulfate. This step, adapted from SDS hydrate synthesis, leverages the low solubility of sodium salts in acetone. Post-crystallization, the product is vacuum-dried at 40°C to remove residual solvents.
Structural Characterization
Spectroscopic Analysis
Purity Assessment
HPLC with a phenyl-hexyl column (25 mM ammonium formate, 30°C) resolves the compound from related sulfates. Retention time aligns with disulfate analogs (15–20 minutes).
Comparative Analysis of Sulfation Methods
| Method | Reagent | Time | Yield | Purity |
|---|---|---|---|---|
| SO₃-pyridine | Pyridine-SO₃ | 72 h | 85–90% | >95% |
| Fusion | Et₃N·SO₃ | 2 h | 70% | 80–85% |
The SO₃-pyridine method offers superior yield and purity, making it preferable for lab-scale synthesis. Industrial applications may favor fusion for speed, despite lower yields.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: INT-767 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in the reactions involving INT-767 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions include various metabolites that retain the biological activity of INT-767. These metabolites are crucial for its therapeutic effects .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 494.7 g/mol. Its structure features a steroid-like backbone with multiple stereocenters and a sulfate group attached to a butyl chain. This intricate structure suggests significant biological activity and potential therapeutic applications .
Medicinal Chemistry Applications
-
Cholesterol Regulation
- The compound's structural similarity to bile acids indicates its potential role in cholesterol metabolism. It may influence lipid profiles by modulating cholesterol absorption and excretion.
-
Anti-inflammatory Properties
- Research suggests that compounds with steroid-like structures can exhibit anti-inflammatory effects. Sodium;[(3R)-3-[(3R,...] sulfate may be investigated for its ability to reduce inflammation in various models.
- Drug Formulation
- Biological Activity
Case Studies
- Obeticholic Acid Formulations
-
Steroid Derivative Studies
- Investigations into steroid derivatives have shown that compounds like sodium;[(3R)-3-[(3R,...] sulfate can serve as reference standards in the structural elucidation of other complex glycosides.
Mechanism of Action
INT-767 exerts its effects by activating farnesoid X receptor and Takeda G protein-coupled receptor 5. These receptors play crucial roles in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism . By activating these receptors, INT-767 promotes the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis . This leads to improved liver function, reduced inflammation, and enhanced metabolic health .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Position 17 modifications dictate target specificity. The target compound’s butyl-sulfate chain contrasts with Abiraterone’s pyridinyl group, which confers CYP17A1 inhibition .
- Ethynyl vs.
Pharmacokinetic and Physicochemical Properties
Table 2: Property Comparison
Insights :
Structural-Activity Relationship (SAR) :
- Hydroxyl Positioning: 3,7-Dihydroxy groups in the target compound may mimic endogenous steroids, whereas 3-keto groups (Abiraterone) favor enzymatic inhibition .
- Sulfate vs. Sulfonate : Sulfates (target compound) are more labile in vivo than sulfonates (Taurocholic Acid), affecting half-life .
Methodological Considerations in Similarity Analysis
- Tanimoto Coefficient : Used in virtual screening to quantify structural overlap. For example, aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) via fingerprint-based indexing .
- Molecular Docking: Studies on AKT protein binding (e.g., ) highlight how minor substituent changes (e.g., ethyl vs. ethynyl) alter binding modes and hydrophobic interactions.
Biological Activity
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate is a complex organic compound with significant potential in medicinal chemistry due to its unique steroid-like structure and the presence of a sulfate group. This article explores the biological activity of this compound based on its structural components and available research findings.
Structural Characteristics
The compound features a steroid backbone with multiple stereocenters and a sulfate moiety attached to a butyl chain. The intricate structure suggests various biological interactions and pharmacological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C25H43NaO6S |
| Steroid Backbone | Contains multiple stereocenters |
| Functional Groups | Sulfate and hydroxyl groups |
Pharmacological Properties
Compounds with steroid-like structures often exhibit significant pharmacological properties. The biological activity of sodium;[(3R)-3-[(3R,...] sulfate may include:
- Hormonal Modulation : Similar compounds have been shown to influence hormonal pathways.
- Anti-inflammatory Effects : Potential applications in treating inflammatory conditions due to structural similarities with corticosteroids.
- Reproductive Health Regulation : May play a role in reproductive health akin to estrogen derivatives.
Interaction Studies
Understanding how this compound behaves in biological systems is crucial. Interaction studies can reveal its affinity for various receptors and enzymes.
Potential Areas of Focus
- Binding affinity studies with hormone receptors
- Inhibition of specific enzymes related to metabolic pathways
- Assessment of anti-inflammatory activity through cytokine modulation
Case Studies and Literature Review
- Hormonal Activity : Research indicates that compounds similar to sodium;[(3R)-3-[(3R,...] sulfate can modulate hormone levels effectively. For instance, testosterone sulfate and estradiol sulfate have demonstrated significant hormonal effects in clinical settings.
- Anti-inflammatory Mechanisms : Studies have shown that steroid-like compounds can reduce inflammation markers in vitro. Dexamethasone is a well-known corticosteroid that exhibits similar properties and could serve as a comparative reference.
- Metabolic Pathways : Investigations into sodium-dependent bile acid transporters suggest that sodium;[(3R)-3-[(3R,...] sulfate might influence metabolic pathways by interacting with these transporters .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium;[(3R)...] | Steroid-like structure + sulfate | Potential hormonal modulation |
| Testosterone Sulfate | Steroid + sulfate | Hormonal effects |
| Dexamethasone | Corticosteroid | Anti-inflammatory |
| Estradiol Sulfate | Estrogen derivative + sulfate | Reproductive health regulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing this steroid-derived sodium sulfate compound, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a steroidal backbone (e.g., cyclopenta[a]phenanthren derivatives) and introduce hydroxyl groups at positions 3 and 7 via regioselective oxidation .
- Step 2 : Alkylate the C17 position with a butyl chain using iridium-catalyzed coupling reactions under inert conditions (e.g., N₂ atmosphere) to preserve stereochemistry .
- Step 3 : Sulfate the terminal hydroxyl group of the butyl chain using sulfur trioxide-triethylamine complex in anhydrous DMF, followed by sodium bicarbonate neutralization .
- Yield Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 210 nm) and adjust solvent polarity (e.g., THF/water ratios) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?
- Techniques :
- NMR : Use ¹H-¹H COSY and NOESY to confirm spatial arrangements of ethyl (C6) and methyl (C10, C13) groups. Compare chemical shifts to NIST reference data for cyclopenta[a]phenanthren derivatives .
- HPLC-MS : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate with high-resolution MS (ESI+) for [M+Na]⁺ adducts .
- X-ray crystallography : Suitable for resolving ambiguities in hydroxyl group configurations (e.g., C3R vs. C3S) .
Q. How do the hydroxyl and sulfate groups influence solubility and reactivity in aqueous vs. organic media?
- Solubility :
- The sulfate group enhances water solubility (~50 mg/mL in PBS at pH 7.4), while the steroidal core retains hydrophobicity (log P = 0.66 via XLOGP3) .
- Reactivity : The C3 and C7 hydroxyl groups participate in hydrogen bonding with biological targets (e.g., steroid receptors), while the sulfate group stabilizes interactions with cationic residues .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in receptor-binding assays (e.g., estrogen vs. glucocorticoid receptors):
- Hypothesis : Stereochemical impurities (<2%) may alter binding specificity.
- Validation :
Reproduce assays using ultra-pure batches (≥99% by HPLC).
Use molecular docking (AutoDock Vina) to model interactions, prioritizing the (3R,5S,6R,7R) configuration .
- Outcome : If discrepancies persist, investigate pH-dependent sulfate group ionization using potentiometric titrations .
Q. How can computational modeling predict metabolic stability of this compound?
- Approach :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 susceptibility due to ethyl group at C6) .
- MD Simulations : Simulate sulfate group hydrolysis in hepatic microsomes (GROMACS, CHARMM36 force field) to identify labile bonds .
Q. What methodologies address solubility challenges in formulation for in vivo studies?
- Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
